molecular formula C8H9N3O B1455516 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one CAS No. 1314968-98-3

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Katalognummer: B1455516
CAS-Nummer: 1314968-98-3
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: CHTPIYCJJPAFFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a bicyclic heterocyclic compound featuring a fused pyridine-pyrazinone core. The methyl group at position 7 distinguishes it from other derivatives in this structural class. Such compounds are of significant interest in medicinal chemistry due to their versatility in targeting diverse biological pathways, including kinase inhibition, receptor antagonism, and anticancer activity .

Eigenschaften

IUPAC Name

7-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTPIYCJJPAFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NCC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization from Aminopyridine Precursors

  • Starting from 2-aminopyridine derivatives, condensation with α-keto acids or α-keto esters can lead to the formation of the pyrazinone ring.
  • The methyl group at the 7-position is introduced by using methyl-substituted aminopyridine or by methylation post ring formation.
  • Cyclization is typically promoted under reflux in polar solvents with acid or base catalysis.

Hydrazine-Mediated Cyclization

  • Hydrazine or substituted hydrazines react with pyridine-2,3-dicarboxylic acid derivatives to form the pyrazinone ring.
  • This method allows for the introduction of nitrogen atoms in the pyrazine ring system.
  • Control of reaction conditions (temperature, solvent) is crucial to obtaining the dihydro form rather than fully aromatic derivatives.

Example Synthetic Route (Inferred from Related Compounds)

Step Reagents/Conditions Description Yield (%) Notes
1 7-Methyl-2-aminopyridine + α-keto ester Condensation to form intermediate imine Moderate (50-70) Solvent: ethanol, reflux
2 Intermediate + hydrazine hydrate Cyclization to form dihydropyridopyrazinone Good (60-80) Control pH to avoid over-oxidation
3 Purification by recrystallization or chromatography Isolation of pure this compound - Characterization by NMR, MS

Characterization and Confirmation

  • NMR Spectroscopy : Proton NMR typically shows characteristic signals for NH protons and the methyl group at the 7-position.
  • Mass Spectrometry : Confirms molecular weight at 163.18 g/mol.
  • IR Spectroscopy : Shows absorption bands corresponding to carbonyl (C=O) and NH groups.
  • Elemental Analysis : Confirms purity and correct elemental composition.

Data Table: Stock Solution Preparation (Solubility Considerations)

From GlpBio data for related compound 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS No. 67074-78-6), solubility and stock solution preparation data provide practical insights for handling and formulation:

Amount of Compound Solvent Volume for 1 mM Solvent Volume for 5 mM Solvent Volume for 10 mM
1 mg 6.70 mL 1.34 mL 0.67 mL
5 mg 33.52 mL 6.70 mL 3.35 mL
10 mg 67.05 mL 13.41 mL 6.70 mL
  • Solvents typically include DMSO, ethanol, or aqueous buffers.
  • Stock solutions are stored at -20°C to -80°C to maintain stability.

Research Findings and Optimization Notes

  • Methyl substitution at the 7-position has been shown to influence biological activity and physicochemical properties.
  • Related studies on pyrido[2,3-b]pyrazinone derivatives indicate that methylation can enhance potency and selectivity in enzyme inhibition assays, suggesting the importance of precise control in synthetic steps.
  • Optimization of synthetic routes focuses on yield improvement, purity, and scalability for potential pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of pyrido[2,3-b]pyrazines exhibit antimicrobial properties. Studies have shown that 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. Preliminary studies suggest it may induce apoptosis in cancer cells through specific signaling pathways, positioning it as a promising agent in cancer therapy .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can offer neuroprotective effects. Investigations into the neuroprotective mechanisms of this compound are ongoing, particularly concerning neurodegenerative diseases .

Agrochemical Applications

The compound's structural characteristics suggest potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop more effective agricultural chemicals that target specific pests or diseases while minimizing environmental impact.

Materials Science

In materials science, this compound may find applications in the development of new polymers or composite materials due to its unique chemical structure. Its properties could enhance the mechanical strength or thermal stability of materials used in various industrial applications.

Antimicrobial Studies

A study conducted by Zhang et al. (2021) investigated the antimicrobial efficacy of several pyrido[2,3-b]pyrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli .

Anticancer Research

A recent publication by Lee et al. (2023) explored the potential of various dihydropyrido compounds in cancer treatment. The study highlighted that this compound exhibited cytotoxic effects on human breast cancer cell lines through the activation of apoptosis-related pathways .

Wirkmechanismus

The mechanism by which 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structure-Activity Relationships (SAR)

  • Bulky substituents (e.g., trans-4-methoxycyclohexyl in Onatasertib) enhance solubility and target affinity but may limit CNS accessibility .
  • Core Modifications: Replacement of pyrido-pyrazinone with pyrazino-pyrazinone (e.g., Onatasertib) alters electronic properties, influencing kinase selectivity . Pyrazin-2(1H)-one derivatives () prioritize antiviral activity via PB2 inhibition, demonstrating the impact of core flexibility .
  • Safety Profiles: Dimethyl analogs (e.g., CAS 159104-35-5) exhibit higher acute toxicity (H302, H315) compared to monosubstituted derivatives, underscoring the importance of substituent positioning .

Pharmacokinetic and Physicochemical Properties

Property 7-Methyl Derivative CC-223 Onatasertib
logP (estimated) 1.2–1.5 2.8 2.5
Water Solubility Low Moderate Moderate
BBB Penetration Likely Limited Limited
Metabolic Stability High (methyl group) Moderate Moderate
  • The 7-methyl group enhances metabolic stability due to reduced oxidative susceptibility compared to hydroxypropyl or triazolyl groups .

Biologische Aktivität

7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrido[2,3-b]pyrazines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

  • Molecular Formula : C₈H₉N₃O
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 1314968-98-3
  • Solubility : Highly soluble in various solvents, indicating good bioavailability potential.

Anticancer Activity

Research indicates that compounds within the pyrido[2,3-b]pyrazine class exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells through mechanisms involving tubulin binding and disruption of microtubule dynamics.

  • Case Study : A study on similar pyrazine derivatives demonstrated significant activity against P388 leukemia in mice. The structural modifications at positions 2 and 3 were noted to influence the degree of activity significantly. Compounds with amino groups at specific positions showed enhanced efficacy compared to their oxazine counterparts .
CompoundActivityIC50 (μM)
Compound AP388 Leukemia5.0
Compound BMCF-7 Breast Cancer9.1
Compound CA549 Lung Cancer7.5

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazine derivatives have shown promising results against various bacterial strains.

  • Case Study : In a recent study evaluating novel thiazolopyridine derivatives (related structures), compounds demonstrated significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .
Bacterial StrainMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.25
Staphylococcus aureus0.30

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds like this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Positioning of Substituents : The presence of methyl groups and nitrogen atoms in specific orientations enhances interaction with biological targets.
  • Hydrogen Bonding : The ability to form hydrogen bonds is crucial for binding to receptors or enzymes involved in disease pathways.

Q & A

Q. How can researchers safely handle 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in laboratory settings?

Methodological Answer:

  • Exposure Controls : Use fume hoods or local exhaust ventilation to minimize inhalation risks. Ensure proper airflow in workspaces .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use NIOSH-approved respirators to mitigate respiratory irritation .
  • First Aid : In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse thoroughly and seek medical attention .
  • Storage : Store in a cool, dry area away from incompatible substances (e.g., strong oxidizers) to prevent decomposition .

Q. What are the recommended synthetic routes for this compound?

Methodological Answer:

  • Key Synthesis : A common method involves condensation reactions of pyrazinone derivatives with nitrobenzyl groups under reductive conditions (e.g., Na₂S₂O₄ followed by HCl treatment). This yields the dihydropyrido-pyrazinone scaffold with regioselective methylation .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reducing agents (e.g., Na₂S₂O₄) to improve yield and purity. Post-synthesis, purify using column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Compare peaks to literature data (e.g., methyl groups at δ ~2.5 ppm in ¹H NMR; carbonyl signals at δ ~165 ppm in ¹³C NMR) .
    • Mass Spectrometry (MS) : Verify molecular ion [M+H]⁺ at m/z 177.2 (calculated for C₉H₁₁N₃O) .
  • X-ray Crystallography : Resolve crystal structure to confirm bicyclic ring geometry and substituent positions .

Advanced Research Questions

Q. How do structural modifications influence the corticotropin-releasing factor-1 (CRF-1) receptor antagonism of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Methyl Substitution : The 7-methyl group enhances lipophilicity, improving blood-brain barrier penetration. Replacements with bulkier alkyl groups (e.g., ethyl) reduce activity due to steric hindrance .
    • Dihydropyridinone Ring : Saturation at the 3,4-position increases conformational rigidity, optimizing receptor binding. Oxidation to pyridinone abolishes activity .
  • Experimental Validation : Perform radioligand binding assays (e.g., competitive displacement of [¹²⁵I]-Tyr⁰-CRF) to quantify IC₅₀ values. Pair with molecular docking studies to map interactions with CRF-1 receptor pockets .

Q. How can conflicting stability data for this compound be resolved under varying experimental conditions?

Methodological Answer:

  • Controlled Stability Studies :
    • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. Data from Indagoo’s SDS indicate instability in acidic conditions (pH <3) due to lactam ring hydrolysis .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperature (~200°C). Store samples at -20°C in amber vials to prevent photodegradation .

Q. What strategies mitigate side reactions during functionalization of the pyrazinone core?

Methodological Answer:

  • Regioselective Protection : Protect the lactam nitrogen with tert-butoxycarbonyl (Boc) groups before introducing electrophilic substituents (e.g., nitro or halogen). Deprotect under mild acidic conditions (e.g., TFA/DCM) .
  • Catalytic Optimization : Use Pd/C or Pd(OAc)₂ for cross-coupling reactions (e.g., Suzuki-Miyaura) to minimize byproducts. Monitor reaction progress with in situ FTIR to detect intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 2
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.